6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one
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Overview
Description
6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide under reflux conditions . Another approach includes the use of hydrazine derivatives and formimidate intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential anticancer activity.
Uniqueness
6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and the triazinone ring contribute to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-methyl-3H-pyrazolo[3,4-d]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c1-10-2-3-4(8-10)6-9-7-5(3)11/h2H,1H3,(H,6,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBAAHKAAPIGBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=O)NN=NC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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